1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide

Medicinal Chemistry Chemical Biology Azetidine Derivatives

This azetidine-3-carboxamide building block features a strained four-membered heterocyclic core functionalized with acetyl and 2-ethoxyphenyl groups, making it a privileged scaffold for drug discovery. Unlike generic intermediates, its value lies in the inherent conformational rigidity and unique vector properties of the azetidine ring. It is ideal for proprietary, in-house screening campaigns to identify novel biological interactions, as no public target-engagement data exists. Procure to generate exclusive structure-activity relationship (SAR) data beyond current literature.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 1421452-90-5
Cat. No. B2793299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide
CAS1421452-90-5
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C
InChIInChI=1S/C14H18N2O3/c1-3-19-13-7-5-4-6-12(13)15-14(18)11-8-16(9-11)10(2)17/h4-7,11H,3,8-9H2,1-2H3,(H,15,18)
InChIKeyZUDAINJBQZAGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide: Baseline Identification and Structural Classification


1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide (CAS 1421452-90-5) is a synthetic organic compound classified as an azetidine derivative. Its structure is defined by a four-membered nitrogen-containing heterocyclic ring (azetidine) functionalized with an acetyl group at the 1-position and an N-(2-ethoxyphenyl)carboxamide moiety at the 3-position. The molecular formula is C14H18N2O3 . The compound is listed in several chemical vendor catalogs and databases as a research reagent for use in medicinal chemistry and biological studies .

Critical Data Gap: Why 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide Cannot Be Selected Based on Substitution


Generic substitution of azetidine-3-carboxamide derivatives is not scientifically justifiable due to the high sensitivity of biological activity and physicochemical properties to specific substitution patterns. However, for this specific compound, a direct evidence-based comparison is currently impossible. A comprehensive review of scientific literature, including patents and authoritative databases, has revealed a complete absence of quantitative activity data, target engagement profiles, or comparative performance metrics against any defined comparator or baseline [1]. The compound's profile is limited to its molecular formula, CAS number, and basic vendor listings. Therefore, any decision to prioritize this compound over a closely related analog cannot be made on the basis of proven, quantifiable differentiation.

1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide: A Review of the Quantitative Evidence Gap


Evidence Gap: No Quantifiable Differentiation Data Found for 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide

A systematic search for quantifiable, comparator-based evidence for 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide has returned no results. No data was found regarding its biological activity (e.g., IC50, Ki, EC50), physicochemical properties (e.g., solubility, logP, stability), or performance in any assay relative to a specific comparator or baseline. Information is limited to basic identifiers and vendor listings [1].

Medicinal Chemistry Chemical Biology Azetidine Derivatives

Potential Application Scenarios for 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide Based on Class Inference


Exploratory Medicinal Chemistry as an Azetidine Scaffold

This compound may serve as a starting point or intermediate in the synthesis of novel azetidine-containing molecules for exploratory medicinal chemistry programs. Its value is derived from the inherent properties of the azetidine ring, which is a privileged scaffold in drug discovery, rather than from any demonstrated, specific activity of the compound itself .

Internal Library Screening for Novel Target Engagement

Given the complete absence of published biological activity data, this compound could be used in an organization's internal, proprietary screening campaigns to identify previously unknown interactions with biological targets. Its procurement would be justified for generating new, internal data rather than leveraging existing public knowledge .

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